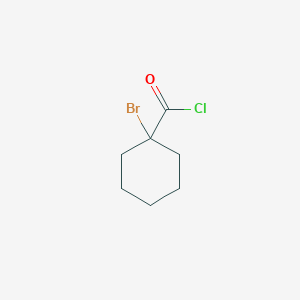![molecular formula C9H10O3 B3257880 6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 29668-45-9](/img/structure/B3257880.png)
6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine
概述
描述
6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.174 g/mol . It is a heterocyclic compound that features a benzodioxine ring system with a methoxy group at the 6-position. This compound is primarily used in research and has various applications in organic synthesis.
作用机制
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level . More research is required to elucidate the exact nature of these interactions and the resulting changes.
Biochemical Pathways
As a unique chemical, it’s likely that it interacts with multiple pathways, leading to downstream effects
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound . More research is needed to outline these properties and their impact on bioavailability.
Result of Action
As a unique chemical, it’s likely that it has multiple effects at the molecular and cellular levels
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence its action . More research is needed to understand how these factors influence the compound’s action, efficacy, and stability.
准备方法
The synthesis of 6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine can be achieved through several routes. One common method involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxine-6-ol with iodomethane in the presence of potassium carbonate and N,N-dimethylformamide at room temperature . The reaction mixture is then extracted with ethyl acetate and washed with sodium hydroxide solution to obtain the desired product.
Another method involves the use of n-butyllithium and N,N,N,N-tetramethylethylenediamine in tetrahydrofuran at -50°C . This method provides a high yield of the product and is commonly used in laboratory settings.
化学反应分析
6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
科学研究应用
6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with biological targets.
相似化合物的比较
6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine can be compared with other similar compounds, such as:
2,3-Dihydrobenzo[b][1,4]dioxine: Lacks the methoxy group, making it less reactive in certain substitution reactions.
6-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine: Contains a hydroxy group instead of a methoxy group, leading to different reactivity and applications.
6-Methyl-2,3-dihydrobenzo[b][1,4]dioxine: Has a methyl group instead of a methoxy group, affecting its chemical properties and uses.
The presence of the methoxy group in this compound provides unique reactivity and makes it a valuable compound in various research applications.
属性
IUPAC Name |
6-methoxy-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-10-7-2-3-8-9(6-7)12-5-4-11-8/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVMWYAFPVJCTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601285556 | |
| Record name | 2,3-Dihydro-6-methoxy-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601285556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29668-45-9 | |
| Record name | 2,3-Dihydro-6-methoxy-1,4-benzodioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29668-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-6-methoxy-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601285556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














